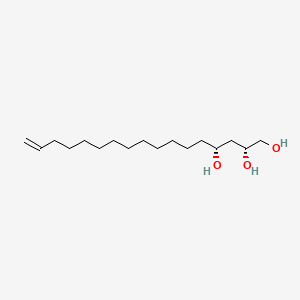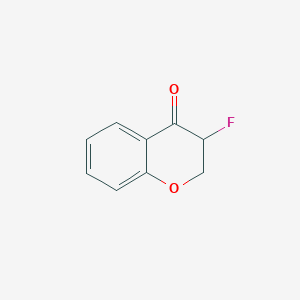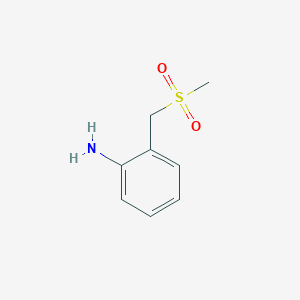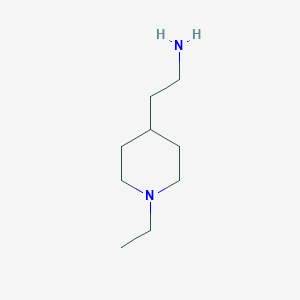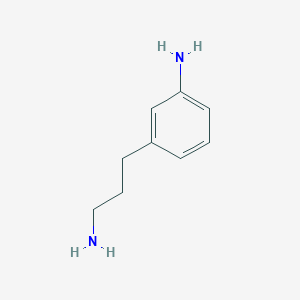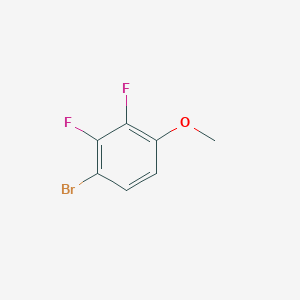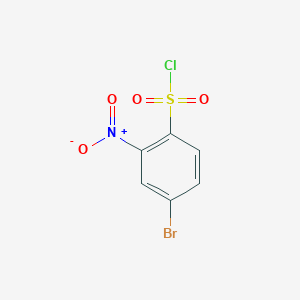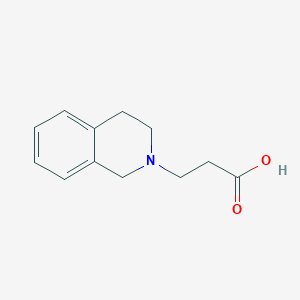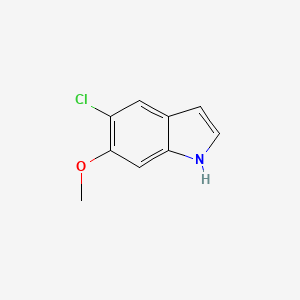
5-Chloro-6-methoxy-1H-indole
Vue d'ensemble
Description
The compound "5-Chloro-6-methoxy-1H-indole" is a derivative of the indole structure, which is a common scaffold in many pharmaceuticals and organic compounds. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The presence of a chlorine atom at the 5-position and a methoxy group at the 6-position on the indole ring system suggests that this compound could exhibit unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of a related compound, 5-Fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, was achieved through a multi-step process starting with [14C] formamidine acetate and dimethylmethoxymalonate. This process involved reactions such as coupling, reaction with phosphorous oxychloride, and catalytic reduction, ultimately yielding the title compound as a dihydrochloride salt . Although the specific synthesis of "5-Chloro-6-methoxy-1H-indole" is not detailed, similar synthetic strategies could potentially be employed.
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed using techniques such as NMR, IR, MS, and X-ray diffraction. For example, the structure of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was determined using these methods, with the crystal structure data obtained by X-ray diffraction and compared with the molecular crystal structure determined by density functional theory (DFT) . These techniques could similarly be applied to analyze the molecular structure of "5-Chloro-6-methoxy-1H-indole."
Chemical Reactions Analysis
Indoles are known to undergo various chemical reactions, including self-addition reactions. For instance, indole and its derivatives, such as 5-methoxyindole, can undergo self-addition in the presence of indium trichloride catalyst to afford indolylindoline derivatives . This suggests that "5-Chloro-6-methoxy-1H-indole" may also participate in similar reactions, potentially leading to a variety of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their functional groups. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. While the specific properties of "5-Chloro-6-methoxy-1H-indole" are not provided, it can be inferred that the chlorine and methoxy groups would impact its chemical behavior. For example, the methoxy group could increase the electron density on the indole ring, potentially affecting its reactivity in electrophilic substitution reactions.
Applications De Recherche Scientifique
Synthesis and Catalysis
One application of 5-Chloro-6-methoxy-1H-indole derivatives is in synthetic chemistry, particularly in catalysis. For instance, indole derivatives, including 5-methoxyindole, undergo self-addition in the presence of indium trichloride, showcasing their potential in creating complex indolylindoline derivatives, which could be useful in synthesizing biologically active molecules (Pal, Giri, & Jaisankar, 2005).
Nucleophilic Reactivity
The nucleophilic reactivities of indoles, including variants of 5-methoxyindole, have been extensively studied. This research is crucial for understanding the chemical reactivity of indoles and their potential applications in pharmaceutical chemistry, demonstrating how modifications in the indole structure can significantly alter their reactivity and, by extension, their potential uses in various chemical reactions (Lakhdar et al., 2006).
Antioxidant Properties
Derivatives of 5-Chloro-6-methoxy-1H-indole have been investigated for their antioxidant properties. For example, 6-methoxytetrahydro-β-carbolines, prepared through the Maillard reaction, exhibit moderate antioxidant properties and possess potential as antioxidants in food chemistry, highlighting the diverse applications of indole derivatives in both health and food preservation contexts (Goh et al., 2015).
Vibrational and Electronic Profiles
The vibrational and electronic profiles of indole derivatives, such as 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole, have been studied to understand their optimized geometry and molecular interactions. These studies are foundational in the development of new materials and molecules with specific electronic properties for applications in materials science and molecular electronics (Haress et al., 2016).
Molecular Docking and Biological Prediction
Indole derivatives also play a significant role in drug discovery and development. Molecular docking studies of these compounds can predict their interactions with biological targets, aiding in the design of molecules with potential therapeutic effects. This aspect of indole research underlines the importance of these compounds in developing new drugs and understanding their mechanism of action at the molecular level (Schmidt, Stapf, & Mazik, 2015).
Propriétés
IUPAC Name |
5-chloro-6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOVTJRDGFRPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617638 | |
| Record name | 5-Chloro-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxy-1H-indole | |
CAS RN |
90721-60-1 | |
| Record name | 5-Chloro-6-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-6-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






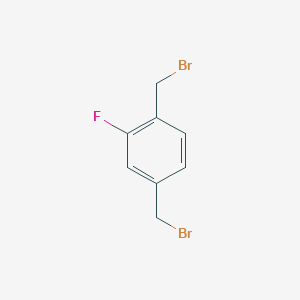
![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
